molecular formula C20H23NO5S B2787723 Ethyl 3-((4-ethoxyphenyl)amino)-2-((4-methylphenyl)sulfonyl)prop-2-enoate CAS No. 1024742-76-4

Ethyl 3-((4-ethoxyphenyl)amino)-2-((4-methylphenyl)sulfonyl)prop-2-enoate

Cat. No.: B2787723
CAS No.: 1024742-76-4
M. Wt: 389.47
InChI Key: QPXQEYOKLCKESZ-XMHGGMMESA-N
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Description

Ethyl 3-((4-ethoxyphenyl)amino)-2-((4-methylphenyl)sulfonyl)prop-2-enoate: is a complex organic compound characterized by its unique molecular structure. This compound features an ethyl ester group, an amino group attached to a phenyl ring with an ethoxy substituent, and a sulfonyl group attached to a methylated phenyl ring. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-((4-ethoxyphenyl)amino)-2-((4-methylphenyl)sulfonyl)prop-2-enoate typically involves multi-step organic reactions

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of substituted products.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine: Research has indicated that derivatives of this compound may have therapeutic properties, including anti-inflammatory and antioxidant effects. These properties are being explored for potential medical applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacturing of advanced materials and coatings.

Mechanism of Action

The mechanism by which Ethyl 3-((4-ethoxyphenyl)amino)-2-((4-methylphenyl)sulfonyl)prop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • Ethyl 3-(4-methoxyphenyl)acrylate

  • Ethyl 3-(3,4-dimethoxyphenyl)propionate

  • Ethyl 3-(p-ethoxyanilino)crotonate

Uniqueness: Ethyl 3-((4-ethoxyphenyl)amino)-2-((4-methylphenyl)sulfonyl)prop-2-enoate stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct structure and reactivity profile make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

ethyl (E)-3-(4-ethoxyanilino)-2-(4-methylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-4-25-17-10-8-16(9-11-17)21-14-19(20(22)26-5-2)27(23,24)18-12-6-15(3)7-13-18/h6-14,21H,4-5H2,1-3H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXQEYOKLCKESZ-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C(=O)OCC)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(\C(=O)OCC)/S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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